molecular formula C13H16N2O4S B11090962 1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11090962
M. Wt: 296.34 g/mol
InChI Key: PVLFOQYGJCBBPV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an aminoethyl group, a hydroxy group, a methylsulfonyl group, and a phenyl group attached to a pyrrolone ring. The presence of these functional groups makes this compound highly versatile and valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.

    Introduction of Functional Groups: The aminoethyl, hydroxy, methylsulfonyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve reagents such as alkyl halides, sulfonyl chlorides, and phenylboronic acids.

    Purification and Isolation: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and efficiency, often utilizing automated reactors and advanced purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides, phenylboronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the compound may produce various amine or alcohol derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: A compound with a similar aminoethyl group but different ring structure and functional groups.

    4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl and sulfonyl group but different overall structure.

Uniqueness

1-(2-Aminoethyl)-3-hydroxy-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the specific arrangement of these groups on the pyrrolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

1-(2-aminoethyl)-4-hydroxy-3-methylsulfonyl-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C13H16N2O4S/c1-20(18,19)12-10(9-5-3-2-4-6-9)15(8-7-14)13(17)11(12)16/h2-6,10,16H,7-8,14H2,1H3

InChI Key

PVLFOQYGJCBBPV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCN)O

Origin of Product

United States

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